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Compound of Interest

Compound Name: 4-bromo-4'-methylstilbene

CAS No.: 62856-31-9

Cat. No.: B570900

Get Quote

Introduction & Structural Significance
4-Bromo-4'-methylstilbene (1-bromo-4-[2-(4-methylphenyl)ethenyl]benzene) represents a

prototypical asymmetric diarylethene. Its value lies in its bifunctionality: the bromine atom

serves as a handle for further cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while

the methyl group acts as a stable electronic donor or a site for radical functionalization

(benzylic bromination).

This guide provides a comprehensive analysis of its spectral signature, focusing on the

diagnostic signals required to confirm structural integrity and isomeric purity (

ratio).
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Property Data

IUPAC Name
1-bromo-4-[(E)-2-(4-

methylphenyl)ethenyl]benzene

CAS Number 62856-31-9

Molecular Formula

C

H

Br

Molecular Weight 273.17 g/mol

Appearance White to pale yellow crystalline solid

Solubility

Soluble in CHCl

, CH

Cl

, THF; Insoluble in water

Synthesis & Preparation Strategy
To understand the impurity profile (e.g., cis-isomers, homocoupled byproducts), one must

understand the synthesis. The most authoritative route for high trans (

) selectivity is the Heck Coupling.

Protocol: Palladium-Catalyzed Heck Coupling
Reaction: 4-Bromostyrene + 4-Iodotoluene

4-Bromo-4'-methylstilbene

Reagents: 4-Bromostyrene (1.0 eq), 4-Iodotoluene (1.1 eq), Pd(OAc)

(1 mol%), P(o-tol)

(2 mol%), NEt
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(2.0 eq).

Conditions: Reflux in anhydrous DMF or CH

CN for 12-24 hours under N

.

Purification: The crude mixture is filtered through Celite, concentrated, and recrystallized

from ethanol/hexane to remove homocoupled biaryls and trace cis-isomers.

Synthesis Workflow Diagram

Start: 4-Bromostyrene
+ 4-Iodotoluene

Catalyst System:
Pd(OAc)2 / P(o-tol)3

Base: NEt3

Mix Heck Coupling
(100°C, 12h, N2)

Initiate Workup:
Filtration (Celite)
Extraction (DCM)

Complete Product:
(E)-4-Bromo-4'-methylstilbene

(>98% trans)

Recrystallize

Click to download full resolution via product page

Caption: Step-wise Heck coupling workflow for synthesizing high-purity (E)-4-bromo-4'-
methylstilbene.

Spectroscopic Characterization (The Core)
A. Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum in CDCl

is the primary tool for structural validation. The molecule possesses a center of inversion
symmetry only in the vinyl backbone, but the substituents break this, creating two distinct
AA'BB' aromatic systems.

Diagnostic Signals (500 MHz, CDCl

)
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Proton Type
Shift (

ppm)
Multiplicity Integration

Coupling (

)

Structural
Insight

Ar-CH 2.36 Singlet (s) 3H -

Diagnostic for

the p-tolyl

ring.

Vinyl (H

, H

)

7.05 Doublet (d) 2H 16.3 Hz

Critical: Large

confirms

trans (

) geometry.

Cis would be

~10-12 Hz.

Ar-H (Me-

side)
7.18 Doublet (d) 2H 8.0 Hz

Ortho to

methyl group

(shielded).

Ar-H (Me-

side)
7.42 Doublet (d) 2H 8.0 Hz

Meta to

methyl group.

Ar-H (Br-side) 7.38 Doublet (d) 2H 8.5 Hz
Meta to

bromine.

Ar-H (Br-side) 7.48 Doublet (d) 2H 8.5 Hz

Ortho to

bromine

(deshielded

by inductive

effect).

Expert Insight: The vinyl protons often appear as a tight AB quartet or a "singlet-like" peak in

lower-field instruments (300 MHz) if the chemical environments of the two rings are similar.

However, at 500 MHz+, the asymmetry induced by the Br vs. Me groups resolves them into

distinct doublets or a higher-order roofed system.

B. Carbon-13 NMR ( C NMR)
The
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C spectrum confirms the carbon skeleton count (15 unique carbons).

Aliphatic:

21.3 (CH

).

Aromatic C-Br:

~121.5 (Upfield due to heavy atom effect).

Vinyl Carbons:

126.5 – 129.0 (Characteristic alkene region).

Aromatic C-Me:

~138.0.

Quaternary Carbons:

135-137 (Ipso carbons attached to the vinyl group).

C. Mass Spectrometry (EI-MS)
Mass spec provides the "fingerprint" for the bromine atom.

Molecular Ion (M

): Distinct doublet at m/z 272 and 274 with a 1:1 intensity ratio. This is the hallmark of a
mono-brominated compound (

Br and

Br isotopes).

Base Peak: Often m/z 193 (Loss of Br, [M-Br]

) or m/z 178 (Loss of Br and Me, phenanthrene-like cyclization fragment).
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D. Infrared Spectroscopy (FT-IR)
C=C Stretch (Alkene): Weak absorption at ~1630 cm

.

=C-H Bending (Trans): Strong, sharp peak at 965 cm

. This is the definitive band for trans-alkenes; cis-alkenes absorb ~690-720 cm

.

C-Br Stretch: Strong band at 1072 cm

.

E. UV-Vis Absorption
:318 nm (in CHCl

).

Band Structure: Broad absorption band characteristic of the extended

-conjugation across the two phenyl rings. A bathochromic shift (red shift) is observed relative
to stilbene (295 nm) due to the auxochromic effect of the methyl and bromine groups.

Spectral Logic & Validation Diagram
This diagram illustrates how specific spectral features map to the physical structure, creating a

self-validating logic loop for the researcher.
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Target: 4-Bromo-4'-methylstilbene

1H NMR:
J = 16.3 Hz

Geometry Check

Mass Spec:
m/z 272/274 (1:1)

Composition Check

FT-IR:
965 cm-1

Func. Group Check

UV-Vis:
318 nm

Electronic Check

Stereochemistry:
CONFIRMED

Confirms Trans (E)

Elemental Comp:
CONFIRMED

Confirms Br presence Confirms Trans alkene

Pi-System:
CONFIRMED

Confirms Conjugation

Click to download full resolution via product page

Caption: Logical flow for structural validation using multi-modal spectroscopy.

Experimental Protocol: Data Acquisition
To reproduce the data above, follow this standard operating procedure (SOP):

Sample Prep: Dissolve 10 mg of the recrystallized solid in 0.6 mL of CDCl

(ensure solvent is acid-free to prevent isomerization).

NMR Setup:

Set probe temperature to 298 K.

Acquire

H with a spectral width of -2 to 12 ppm.

Set relaxation delay (

) to 2.0 seconds to ensure accurate integration of aromatic protons.

Processing:
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Reference the residual CHCl

peak to 7.26 ppm.

Phase correct manually; automatic phasing often fails on the subtle vinyl doublets.

Integrate the methyl singlet (2.36 ppm) and normalize it to 3.00.

References
Heck Reaction Methodology

Organic Syntheses, Coll. Vol. 10, p.317 (2004); Vol. 78, p.53 (2000). (Synthesis of trans-
4,4'-dibromostilbene, applicable analog).

Spectroscopic Data Sources

National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Stilbene derivatives fragmentation patterns.

Physical Properties & Safety

PubChem Compound Summary for CID 5374623 (4-Bromostilbene analogs).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b570900?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570900?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

